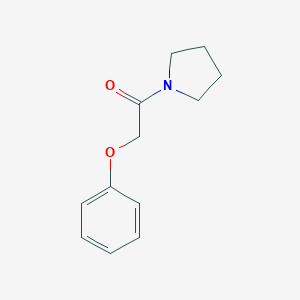

Pyrrolidine, 1-(phenoxyacetyl)-

Vue d'ensemble

Description

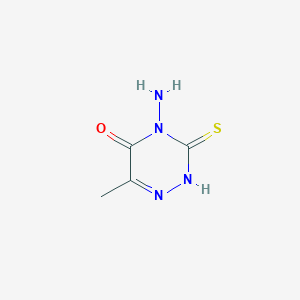

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 μM . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 μM .Physical And Chemical Properties Analysis

Pyrrolidine has a molar mass of 71.12 g/mol . It is a flammable liquid and vapor, and it is harmful if swallowed, inhaled, or absorbed through the skin .Applications De Recherche Scientifique

Improvement of Polymer Properties

- The selective aminolysis of acetylated Kraft lignin using pyrrolidine can enhance the thermal-oxidative stability and maintain the mechanical properties of polypropylene. This process allows for the release of the phenolic hydroxyl group of acetylated lignin while blocking the aliphatic hydroxyl group, leading to improved material properties (Ye et al., 2017).

Chemical Synthesis and Modifications

- Pyrrolidine derivatives, including 1-(phenoxyacetyl)-pyrrolidine, have been used in the synthesis of various chemical compounds. For instance, these derivatives can serve as intermediates in the production of complex molecules, such as those involved in the direct hydroxylation of benzene to phenol using hydrogen peroxide, showcasing their role in facilitating chemical transformations and synthesis processes (Leng et al., 2008).

Pharmacological Research

- Original pyrrolidine derivatives with putative nootropic effects have been studied for their potential in improving memory processes. These compounds, including para-chloro-phenoxyacetyl-2-pyrrolidinone, have shown to facilitate learning and improve memory in rats, demonstrating the potential therapeutic applications of pyrrolidine derivatives in cognitive enhancement (Petkov et al., 1991).

Material Science

- The synthesis and application of pyrrolidine-based compounds in material science, such as in the formation of dibenzoxanthenes, diarylmethanes, and calixarenes through acid-catalyzed reactions, highlight their utility in creating new materials with potential applications in electronics, photonics, and as catalysts (Gazizov et al., 2015).

Toxicological Studies

- Pyrrolidine derivatives are also of interest in toxicological studies, where their metabolic pathways, potential toxic effects, and mechanisms of action are investigated to understand their impact on health and safety (Springer et al., 2003).

Safety And Hazards

Orientations Futures

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

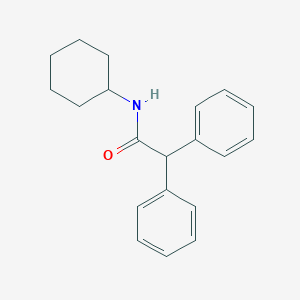

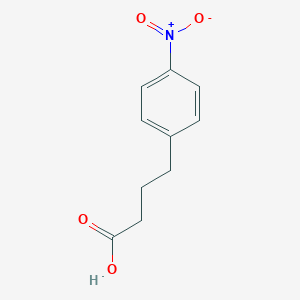

2-phenoxy-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNGWZCHCSIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358691 | |

| Record name | Pyrrolidine, 1-(phenoxyacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pyrrolidine, 1-(phenoxyacetyl)- | |

CAS RN |

112283-41-7 | |

| Record name | Pyrrolidine, 1-(phenoxyacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxy-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)